![molecular formula C11H14ClNO4 B2891429 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride CAS No. 2172051-51-1](/img/structure/B2891429.png)
3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C1=CC=C2OCOC2=C1)CC(O)=O
. The InChI code is 1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
.
Scientific Research Applications
Synthesis of Polymers
Phloretic acid, a phenolic compound related to the modification of molecules towards benzoxazine ring formation, demonstrates the potential of naturally occurring compounds for enhancing the reactivity of molecules. This method, using bio-based amines, leads to the formation of almost 100% bio-based benzoxazine end-capped molecules, suggesting a sustainable alternative to traditional phenol-based methods and indicating a pathway towards renewable polymer synthesis with diverse applications in materials science (Acerina Trejo-Machin et al., 2017).
Fluorescent Derivatization
The compound has been explored for its applicability as a fluorescent derivatizing reagent. When coupled to the amino group of amino acids, derivatives exhibit strong fluorescence, making them suitable for biological assays. This indicates the compound's potential in creating fluorescence-based probes for biochemical research (V. Frade et al., 2007).
Hydrogel Modification
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, show increased swelling and thermal stability. This modification enhances the hydrogels' potential for biomedical applications due to improved physical properties and biological activity, suggesting its use in medical device manufacturing (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to confer resistance to imipenem and broad-spectrum beta-lactams .
Mode of Action
It is suggested that it may interact with its targets to confer resistance to certain antibiotics
Biochemical Pathways
It is known that similar compounds can affect the pathways related to antibiotic resistance .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
It is known that many factors, such as temperature, ph, and the presence of other compounds, can affect the action of similar compounds .
properties
IUPAC Name |
2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9;/h1-2,4,8H,3,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJODRYHTMHTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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